molecular formula C9H10O5 B1208855 Methyl 3,4-dihydroxy-5-methoxybenzoate CAS No. 3934-86-9

Methyl 3,4-dihydroxy-5-methoxybenzoate

Cat. No. B1208855
CAS RN: 3934-86-9
M. Wt: 198.17 g/mol
InChI Key: LVVUKXKEXOTUPV-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydroxy-5-methoxybenzoate is a white to yellow solid. It is found naturally in certain plants, including Crinodendron hookerianum and Acer rubrum. The compound exhibits interesting biological properties and has drawn attention for its potential applications .

  • Physical and Chemical Properties Analysis

    • Spectral Data : ESI-MS provides information on its molecular weight and fragmentation pattern .
  • Scientific Research Applications

    Neurodegenerative Disease Prevention

    Methyl 3,4-dihydroxy-5-methoxybenzoate: has shown potential in preventing neurodegenerative diseases (NDDs). Studies suggest that it exhibits neurotrophic, antioxidative, neuroprotective, and antiaging effects, which are beneficial in combating conditions like Alzheimer’s and Parkinson’s disease .

    Pharmacokinetics and Metabolism

    Research on this compound includes its excretion and metabolism in organisms. It’s been found to have a low cumulative excretion percentage, indicating that it is rapidly eliminated through multiple metabolic pathways. A total of 96 metabolites have been identified, suggesting a complex metabolism that could influence its pharmacokinetic profile .

    Drug-Drug Interaction Potential

    The compound’s interaction with cytochrome P450 enzymes has been investigated to assess its potential for drug-drug interactions (DDIs). The findings indicate a low probability of DDIs, which is crucial for developing safe pharmaceuticals .

    Antioxidant Properties

    Methyl 3,4-dihydroxy-5-methoxybenzoate: also possesses antioxidant effects. This property is significant as it can protect neuronal cells from oxidative damage, which is a common pathway in various chronic diseases .

    Synthesis of Anticancer Agents

    This compound is used in the synthesis of Gefitinib, an anticancer drug. Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis process involves several steps, including alkylation, nitration, reduction, and cyclization .

    Chemical Intermediate

    In the field of chemical manufacturing, Methyl 3,4-dihydroxy-5-methoxybenzoate serves as an intermediate for the synthesis of other complex molecules. Its role as an intermediate is crucial in the production of various pharmaceuticals and chemicals .

    Neurotrophic Activities

    The neurotrophic activities of Methyl 3,4-dihydroxy-5-methoxybenzoate are of interest in scientific research due to their potential to support neuronal growth and survival, which is essential for maintaining neurological health .

    Antiaging Effects

    Lastly, the antiaging effects of this compound are being explored. Its potential to slow down the aging process at a cellular level could lead to breakthroughs in age-related research and treatments .

    Mechanism of Action

    Target of Action

    Methyl 3,4-dihydroxy-5-methoxybenzoate (MEHQ) is an organic compound that primarily targets oxidative stress in cells . It has been shown to protect neuronal cells from oxidative damage .

    Mode of Action

    MEHQ acts as an antioxidant, mitigating the effects of oxidative stress in cells . Oxidative stress occurs when there’s an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. MEHQ’s antioxidant properties help neutralize these free radicals, thereby reducing oxidative stress .

    Biochemical Pathways

    MEHQ’s antioxidant effect is believed to be associated with the normalization of the level of TBARS (Thiobarbituric Acid Reactive Substances), a marker of oxidative stress . It also helps in reducing the levels of glutathione, a powerful antioxidant in the body, and restoring the diminished antioxidant enzyme activities .

    Pharmacokinetics

    It is known that mehq is soluble in organic solvents like ethanol, ether, and petroleum ether, but insoluble in water . This suggests that its bioavailability could be influenced by these factors.

    Result of Action

    The primary result of MEHQ’s action is the reduction of oxidative stress in cells . By neutralizing free radicals, MEHQ helps prevent cellular damage and maintains the health and function of cells .

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of MEHQ. For instance, MEHQ should be stored in a dry, well-ventilated place away from light and heat sources . It is also important to handle MEHQ with care as it is considered a toxic substance .

    properties

    IUPAC Name

    methyl 3,4-dihydroxy-5-methoxybenzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10O5/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,10-11H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LVVUKXKEXOTUPV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=CC(=C1O)O)C(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70192562
    Record name M3OMG
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    Molecular Weight

    198.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 3,4-dihydroxy-5-methoxybenzoate

    CAS RN

    3934-86-9
    Record name M3OMG
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    Record name M3OMG
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    Synthesis routes and methods I

    Procedure details

    To a solution of 3,4,5-trihydroxy-benzoic acid methyl ester (50 g, 0.27 mol) and Na2B4O7 (50 g) in water (1000 mL) was added Me2SO4 (120 mL) and aqueous NaOH solution (25%, 200 mL) successively at room temperature. The mixture was stirred at room temperature for 6 h before it was cooled to 0° C. The mixture was acidified to pH ˜2 by adding conc. H2SO4 and then filtered. The filtrate was extracted with EtOAc (500 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under reduced pressure to give methyl 3,4-dihydroxy-5-methoxybenzoate (15.3 g 47%), which was used in the next step without further purification.
    Quantity
    50 g
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    Na2B4O7
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    Synthesis routes and methods II

    Procedure details

    In 2.95 l of a 5% aqueous solution of borax was dissolved 36.8 g of methyl 3,4,5-trihydroxybenzoate, and the solution was stirred at room temperature for 5 hours. Then, 110.5 ml of dimethyl sulfate and a solution of sodium hydroxide were dropped into the solution and the reaction mixture was further stirred for 5 hours. After cooling, the mixture was made acidic by concentrated sulfuric acid and extracted with ethyl acetate. The solvent was removed from the extract to obtain 25.5 g of methyl 5-methoxy-3,4-dihydroxybenzoate (the yield was 64.5%).
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    110.5 mL
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    aqueous solution
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    borax
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    Synthesis routes and methods III

    Procedure details

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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Methyl 3,4-dihydroxy-5-methoxybenzoate
    Reactant of Route 2
    Methyl 3,4-dihydroxy-5-methoxybenzoate
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    Methyl 3,4-dihydroxy-5-methoxybenzoate
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    Methyl 3,4-dihydroxy-5-methoxybenzoate
    Reactant of Route 5
    Reactant of Route 5
    Methyl 3,4-dihydroxy-5-methoxybenzoate
    Reactant of Route 6
    Reactant of Route 6
    Methyl 3,4-dihydroxy-5-methoxybenzoate

    Q & A

    Q1: What are the biological activities reported for Methyl 3,4-dihydroxy-5-methoxybenzoate isolated from Cotoneaster racemiflora?

    A1: Research indicates that Methyl 3,4-dihydroxy-5-methoxybenzoate exhibits significant antioxidant and lipoxygenase inhibitory activities. [, ] This suggests potential therapeutic applications related to oxidative stress and inflammation.

    Q2: What is the significance of isolating new aromatic esters like Cotonoates A and B alongside Methyl 3,4-dihydroxy-5-methoxybenzoate?

    A2: The co-occurrence of Cotonoates A and B with Methyl 3,4-dihydroxy-5-methoxybenzoate in Cotoneaster racemiflora [, ] provides insights into the plant's chemical diversity and potential synergistic effects of its constituents. Further research on these newly discovered esters may uncover additional bioactivities and contribute to understanding the plant's phytochemical profile.

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